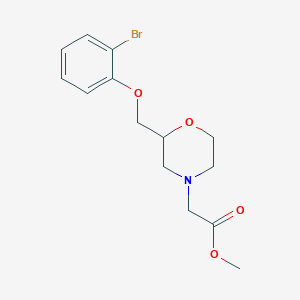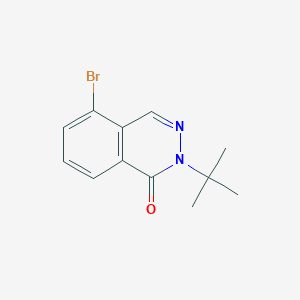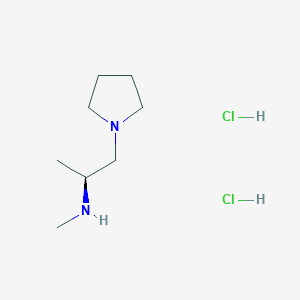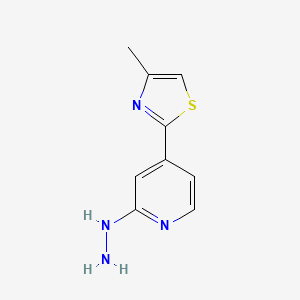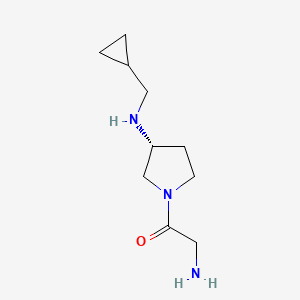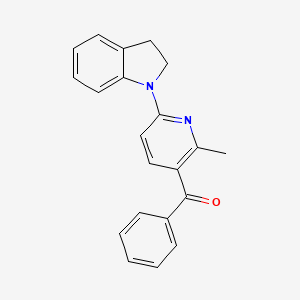
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-bromoindoline with potassium tert-butylate in 1,4-dioxane, followed by the addition of tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate . The reaction is carried out at elevated temperatures (around 80°C) for an extended period (72 hours) to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indoline or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery and development.
Medicine: In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
作用机制
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The indoline and pyridine rings may allow it to bind to proteins or enzymes, modulating their activity. The exact pathways and targets involved would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methane: This compound lacks the carbonyl group present in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone.
Uniqueness: The presence of the carbonyl group in this compound makes it unique compared to its analogs. This functional group can participate in various chemical reactions, making the compound more versatile for different applications.
属性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12H,13-14H2,1H3 |
InChI 键 |
PJNDLGGPUZFQAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




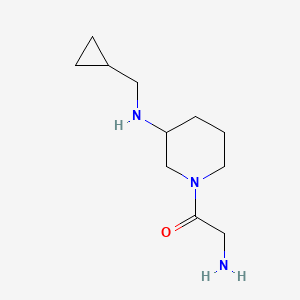

![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


